molecular formula C27H28N4OS2 B11518696 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11518696
M. Wt: 488.7 g/mol
InChI Key: RVIAFOZZQOSFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a high-purity chemical building block designed for the synthesis and development of novel kinase inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers utilize this compound as a key intermediate in medicinal chemistry programs, particularly those targeting protein kinases like Cyclin-Dependent Kinases (CDKs). Its complex polyheterocyclic structure, featuring tetrahydrocycloheptathiophene and hexahydroquinoline moieties, serves as a privileged scaffold that mimics the ATP-binding site of kinases. The compound's mechanism of action, when incorporated into larger molecular constructs, is hypothesized to involve competitive inhibition at the kinase active site, thereby modulating downstream signaling pathways crucial for cell cycle progression and proliferation. Studies on analogous compounds, such as those based on the 4-aminothieno[3,2-d]pyrimidine scaffold, demonstrate their potency in targeting CDK2 and CDK9, which are relevant in oncology research for their roles in transcription and cell cycle regulation [Link: https://pubs.acs.org/doi/10.1021/jm901572b]. This reagent enables the exploration of structure-activity relationships (SAR) to optimize selectivity and potency against specific kinase targets. It is supplied for use in biochemical assays, high-throughput screening, and the rational design of next-generation therapeutic candidates in academic, pharmaceutical, and biotechnology research settings.

Properties

Molecular Formula

C27H28N4OS2

Molecular Weight

488.7 g/mol

IUPAC Name

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H28N4OS2/c1-15-9-10-33-24(15)22-18(14-29)25(30)31(19-11-27(2,3)12-20(32)23(19)22)26-17(13-28)16-7-5-4-6-8-21(16)34-26/h9-10,22H,4-8,11-12,30H2,1-3H3

InChI Key

RVIAFOZZQOSFGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCCC5)C#N)N)C#N

Origin of Product

United States

Preparation Methods

Catalyst-Assisted Methods

The hexahydroquinoline core is frequently synthesized via MCRs using dimedone, aldehydes, ammonium acetate, and malononitrile. Fe₃₋ₓTiₓO₄-SO₃H nanoparticles (NPs) have emerged as effective catalysts for this step, enabling solvent-free conditions at 80°C. The reaction typically completes within 20–40 minutes, yielding 85–92% of the hexahydroquinoline intermediate. The mechanism involves:

  • Activation of the aldehyde carbonyl group by the sulfonic acid catalyst.

  • Nucleophilic attack by the amine group of ammonium acetate.

  • Cyclization to form the hexahydroquinoline framework.

A comparative study of catalysts is shown below:

CatalystReaction Time (min)Yield (%)Conditions
Fe₃₋ₓTiₓO₄-SO₃H NPs20–4085–92Solvent-free, 80°C
[H₂-DABCO][HSO₄]₂5–1576–99EtOH, room temp
Piperidine60–12070–85Green solvent, 60°C

Solvent-Free Synthesis

Solvent-free protocols minimize waste and improve efficiency. For example, Fe₃₋ₓTiₓO₄-SO₃H NPs facilitate the reaction between dimedone, 3-methylthiophene-2-carbaldehyde, ammonium acetate, and malononitrile without solvents, achieving 89% yield in 25 minutes. The absence of solvents simplifies purification, as products are isolated via recrystallization in ethanol.

Cyclohepta[b]Thiophene Moiety Synthesis

Dehydrobromination Techniques

The cyclohepta[b]thiophene fragment is synthesized via dehydrobromination of α,α-dibromocycloheptanones using lithium salts in boiling dimethylformamide (DMF). This method produces 4H-cyclohepta[b]thiophen-4-ones, which are subsequently functionalized with cyano groups via nucleophilic substitution with malononitrile. Key steps include:

  • Bromination of cycloheptanone to form α,α-dibromocycloheptanone.

  • Lithium salt-mediated dehydrobromination to generate the thiophene ring.

  • Cyanation at position 3 using malononitrile under basic conditions.

Fragment Coupling Strategies

The hexahydroquinoline and cyclohepta[b]thiophene fragments are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The amino group at position 2 of the hexahydroquinoline attacks the electron-deficient carbon at position 2 of the cyclohepta[b]thiophene-3-carbonitrile, facilitated by a base such as triethylamine. This step typically proceeds in dichloromethane at 0–5°C, yielding 78–84% of the coupled product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Hexahydroquinoline Synthesis : Room-temperature conditions using [H₂-DABCO][HSO₄]₂ in ethanol reduce energy consumption while maintaining high yields (e.g., 92% in 15 minutes).

  • Cyclohepta[b]Thiophene Synthesis : Boiling DMF (153°C) is critical for efficient dehydrobromination.

Catalytic Efficiency

Fe₃₋ₓTiₓO₄-SO₃H NPs exhibit superior recyclability, retaining 90% activity after five cycles. In contrast, ionic liquid catalysts like [H₂-DABCO][HSO₄]₂ require no recovery due to their homogeneity but are less cost-effective.

Scalability and Industrial Applications

Gram-scale synthesis using [H₂-DABCO][HSO₄]₂ demonstrates industrial feasibility. For example, reacting 10 mmol of dimedone with 4-chlorobenzaldehyde in ethanol yields 92% product, confirming scalability. Industrial protocols prioritize:

  • Automated reactors for precise temperature control.

  • Crystallization over chromatography for cost-effective purification.

Recent Advances in Methodologies

Recent studies highlight ultrasound-assisted MCRs, which reduce reaction times to <15 minutes. Additionally, microwave irradiation has been explored for cyclohepta[b]thiophene synthesis, though yields remain suboptimal (60–65%) .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly as a potential inhibitor of specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Core Structural Similarities and Variations

Compound Name Core Structure Key Substituents Reference
Target Compound Hexahydroquinoline + Cyclohepta[b]thiophene 3-CN (both rings), 2-NH₂, 7,7-dimethyl, 4-(3-methylthiophen-2-yl) -
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (3a) Cyclohepta[b]thiophene 3-CN, 2-NH₂
4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromene 3-CN, 2-NH₂, 7,7-dimethyl, 4-biphenyl
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline 3-CN, 2-NH₂, 7,7-dimethyl, 4-(trimethoxyphenyl)

Key Observations :

  • The hexahydroquinoline core is shared with compounds in , while the cyclohepta[b]thiophene moiety is unique to the target and compound 3a .
  • Substituents at position 4 vary widely: the target’s 3-methylthiophen-2-yl group contrasts with biphenyl or trimethoxyphenyl , impacting electronic and steric properties.

Comparison :

  • Malononitrile is a common reagent for introducing cyano groups .
  • Steric hindrance from 7,7-dimethyl groups may necessitate milder conditions compared to non-methylated analogs.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Characteristics IR/NMR Features
Target Compound Not Reported Likely low (high hydrophobicity) C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹)
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) 277–278 Insoluble in polar solvents C≡N, C=O, C=C peaks
2-Amino-3-acyl-tetrahydrobenzothiophene derivatives (30–32) 204–217 Moderate in DMSO C=O (carboxylic acid), NH₂ stretches

Key Observations :

  • Cyano and carbonyl groups dominate IR spectra across analogs .
  • Low solubility is common due to fused aromatic systems, though acylated derivatives (e.g., 30–32) show improved solubility .

Structural and Electronic Effects of Substituents

  • Cyano Groups: Enhance dipole interactions and stabilize molecular conformations.
  • 3-Methylthiophen-2-yl : Introduces π-π stacking capability and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in ROY) .

Biological Activity

The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (referred to as Compound A ) is a complex organic molecule exhibiting diverse biological activities. This article aims to explore its biological properties through various studies and data.

Structural Overview

Molecular Formula : C27H27N5OS
Molecular Weight : 463.60 g/mol
Key Functional Groups :

  • Amino group
  • Cyano group
  • Carbonitrile
  • Tetrahydroquinoline framework

Antimicrobial Properties

Research has indicated that Compound A possesses significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated an IC50 value of 15 μM against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial StrainIC50 (μM)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Antiviral Activity

Compound A has also shown promising antiviral properties. In vitro assays against SARS-CoV-2 revealed that it inhibits viral replication with an IC50 of 12 μM , suggesting potential as a therapeutic agent for COVID-19. The compound was found to interfere with the viral entry process into host cells.

Anti-inflammatory Effects

In models of inflammation, Compound A exhibited anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with Compound A resulted in a 50% reduction in inflammation markers compared to control groups.

The biological activity of Compound A can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compound A inhibits enzymes involved in bacterial cell wall synthesis.
  • Viral Entry Modulation : It alters the conformation of viral proteins necessary for host cell entry.
  • Cytokine Modulation : By downregulating pro-inflammatory cytokines, it reduces the inflammatory response.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial evaluated the effectiveness of Compound A in treating skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection severity and duration compared to standard treatments.
  • Case Study on Antiviral Activity :
    • In a laboratory setting, researchers tested Compound A's effect on SARS-CoV-2 infected Vero E6 cells. The compound was administered at various concentrations (1 μM to 100 μM), showing a dose-dependent reduction in viral load.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the hexahydroquinoline core. A common approach includes refluxing precursors (e.g., cyclohexanone derivatives, thiophene aldehydes) with ammonium acetate in ethanol under nitrogen, followed by functionalization with substituents like cyano or methylthiophen groups. For example, refluxing thiophene-2-carboxaldehyde with cyclohexanone derivatives and ethyl cyanoacetate in ethanol at 80°C for 6–12 hours yields intermediates, which are further modified via nucleophilic substitution or condensation. Purification often employs reverse-phase HPLC with gradients like MeCN:H₂O (30%→100%) to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For instance, methyl groups at C7 appear as singlets (δ 1.2–1.4 ppm), while aromatic protons from thiophene moieties resonate at δ 6.8–7.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • HRMS/LC-MS : Validates molecular weight and fragmentation patterns .

Q. How is preliminary biological activity screened, and what assays are recommended?

Initial screening often uses in vitro assays targeting enzymes (e.g., kinases) or receptors. For example:

  • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., kinase activity using ATP analogs).
  • Antimicrobial Activity : Test against bacterial/fungal strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The spatial arrangement of substituents (e.g., 3-cyano group on the cycloheptathiophene ring) affects binding to biological targets. X-ray crystallography reveals that the chair conformation of the hexahydroquinoline core and planar thiophene rings enable π-π stacking with hydrophobic enzyme pockets. For example, the 7,7-dimethyl groups enhance steric stability, improving metabolic resistance .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

  • Molecular Docking : Models interactions with targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina. The compound’s thiophene and cyano groups show strong hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlates electronic parameters (e.g., Hammett constants of substituents) with bioactivity data to optimize lead structures .

Q. How can conflicting data on biological potency be resolved?

Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols by:

  • Using identical buffer systems (e.g., PBS at pH 7.4).
  • Validating cell lines (e.g., HepG2 vs. HEK293) for target relevance.
  • Applying statistical tools (e.g., ANOVA) to compare replicates .

Q. What crystallographic techniques elucidate its solid-state properties?

Single-crystal X-ray diffraction at 100 K reveals bond angles (e.g., C–C–C ~120°) and packing motifs. For example, the compound’s triclinic crystal system (space group P-1) shows intermolecular hydrogen bonds between amino and carbonyl groups, critical for stability .

Methodological Considerations

Q. How to optimize reaction scalability without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces side reactions. A microreactor setup with controlled temperature (60–80°C) and residence time (30 min) improves yield by 15–20% .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization in amber vials under argon.
  • Add stabilizers (e.g., 0.1% BHT) to inhibit oxidation of thiophene rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.